Sigma Receptor Pharmacophore Match: Benzofuran Core vs. Furan Analog
The benzofuran-2-carboxamide scaffold is a validated pharmacophore for sigma-1 (σ1) receptor binding, with reported Ki values of 7.8–34 nM for optimized derivatives [1]. The target compound retains this privileged benzofuran core, whereas the closest heterocyclic analog, N-(4-(diisopropylamino)but-2-yn-1-yl)furan-2-carboxamide (CAS 1396814-23-5), replaces the fused benzene ring with a monocyclic furan . This substitution eliminates a critical aromatic π-stacking surface implicated in sigma receptor recognition. Although direct comparative binding data are not publicly available for these exact compounds, the benzofuran-to-furan core substitution in analogous series results in a >10-fold loss of sigma-1 affinity based on established structure-activity relationships [1].
| Evidence Dimension | Predicted sigma-1 receptor binding affinity (class-level inference) |
|---|---|
| Target Compound Data | Benzofuran-2-carboxamide core (predicted to retain low-nanomolar σ1 Ki based on scaffold class) |
| Comparator Or Baseline | Furan-2-carboxamide analog (CAS 1396814-23-5; predicted significant affinity loss) |
| Quantified Difference | Estimated >10-fold affinity reduction for furan analog based on class SAR [1] |
| Conditions | Inferred from sigma-1 radioligand binding displacement assays (class-level) |
Why This Matters
For sigma receptor-targeted screening campaigns, selecting the benzofuran analog preserves the validated pharmacophore, reducing the risk of false negatives due to core mismatch.
- [1] Marriott, K.S. et al. (2012). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7265-7268. View Source
